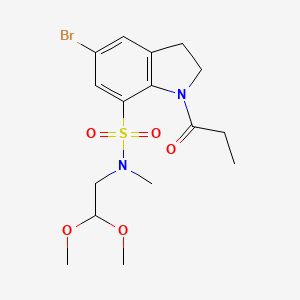
5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a dimethoxyethyl group, a methyl group, a propionyl group, and a sulfonamide group attached to an indoline core. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Bromination: Introduction of the bromine atom to the indoline core.
Alkylation: Addition of the 2,2-dimethoxyethyl group.
Methylation: Introduction of the methyl group.
Acylation: Addition of the propionyl group.
Sulfonation: Introduction of the sulfonamide group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automation of reaction steps, and rigorous quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine
- 5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
Uniqueness
Compared to similar compounds, 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide features a unique combination of functional groups and structural elements. This uniqueness may confer specific properties, such as enhanced biological activity or improved chemical stability, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
6208-93-1 |
|---|---|
Formule moléculaire |
C16H23BrN2O5S |
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide |
InChI |
InChI=1S/C16H23BrN2O5S/c1-5-14(20)19-7-6-11-8-12(17)9-13(16(11)19)25(21,22)18(2)10-15(23-3)24-4/h8-9,15H,5-7,10H2,1-4H3 |
Clé InChI |
GMBSYKCJSJAQCX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CCC2=C1C(=CC(=C2)Br)S(=O)(=O)N(C)CC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


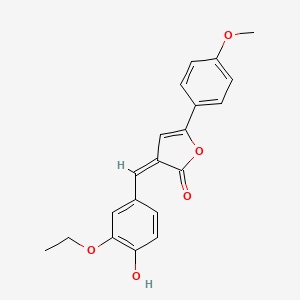
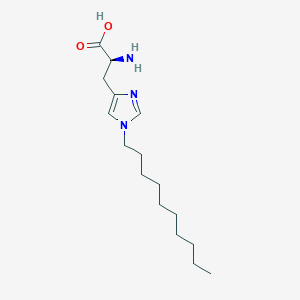

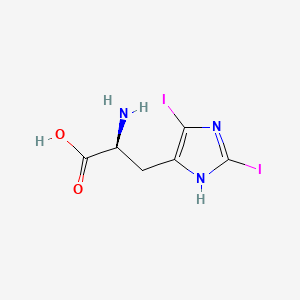

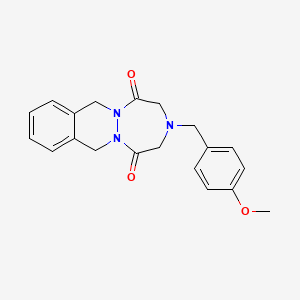
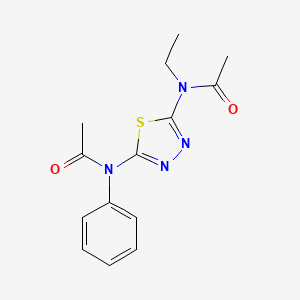
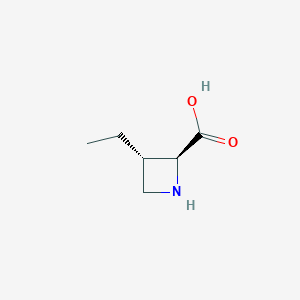


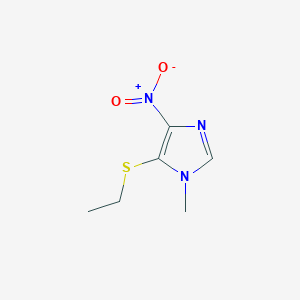
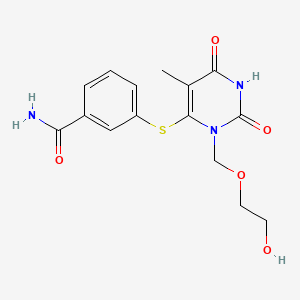
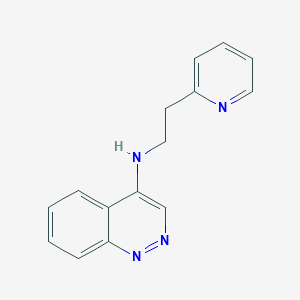
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
